An In-Depth Technical Guide to 2-Cyclohepten-1-amine: Structure, Properties, and Synthetic Considerations
An In-Depth Technical Guide to 2-Cyclohepten-1-amine: Structure, Properties, and Synthetic Considerations
Prepared for: Researchers, Scientists, and Drug Development Professionals
Chemical Identity and Molecular Structure
2-Cyclohepten-1-amine is a seven-membered unsaturated cyclic amine. Its structure is characterized by a cycloheptene ring with a primary amine group attached to a carbon atom adjacent to the double bond (an allylic amine). This arrangement confers chirality upon the molecule, making it a valuable synthon for stereoselective synthesis.
Table 1: Key Chemical Identifiers
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | cyclohept-2-en-1-amine | PubChem[1] |
| CAS Number | 17745-77-6 | PubChem[1] |
| Molecular Formula | C₇H₁₃N | PubChem[1] |
| Molecular Weight | 111.18 g/mol | PubChem[1] |
| Canonical SMILES | C1CCC=CC(C1)N | PubChem[1] |
| InChI Key | YSGNYFVGROSKQC-UHFFFAOYSA-N | PubChem[1] |
The structural uniqueness of 2-Cyclohepten-1-amine lies in its seven-membered ring, which provides greater conformational flexibility compared to more common five- or six-membered rings. The presence of both a nucleophilic amine and a reactive alkene moiety within a chiral framework makes it a compelling target for the synthesis of complex molecular architectures.
Physical and Chemical Properties
Experimental data on the physical properties of 2-Cyclohepten-1-amine are not widely published. However, computational data and properties of analogous structures provide valuable estimations for handling and reaction planning.
Table 2: Computed Properties for 2-Cyclohepten-1-amine
| Property | Value | Source |
|---|---|---|
| XLogP3-AA | 1.3 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |
| Topological Polar Surface Area | 26 Ų | PubChem[1] |
| Rotatable Bond Count | 0 | PubChem[1] |
Comparative Analysis: To provide context, the properties of the closely related precursor, 2-Cyclohepten-1-one, are well-documented. The ketone exhibits a boiling point of approximately 183°C and a density of around 0.988 g/mL at 25°C[2][3]. It is expected that the amine would have a slightly lower boiling point due to weaker intermolecular hydrogen bonding compared to the dipole-dipole interactions of the ketone, but higher than its corresponding saturated alkane due to the presence of the amine group.
Solubility: Based on its structure, 2-Cyclohepten-1-amine is predicted to be soluble in common organic solvents like ethanol, ether, and dichloromethane. Its amine functionality may impart limited solubility in water.
Synthesis and Reactivity
While specific documented syntheses for 2-Cyclohepten-1-amine are scarce, a highly logical and field-proven approach is the reductive amination of its corresponding ketone, 2-Cyclohepten-1-one. This two-step, one-pot process is a cornerstone of amine synthesis in modern organic chemistry[4][5].
Proposed Synthetic Protocol: Reductive Amination
This protocol is a self-validating system where the progress of the reaction can be monitored by standard techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to observe the disappearance of the starting ketone and the appearance of the amine product.
Principle: The reaction proceeds via the initial formation of an imine intermediate from the ketone and an ammonia source, which is then reduced in situ by a selective reducing agent to yield the final amine[4].
Step-by-Step Methodology:
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Reaction Setup: To a solution of 2-Cyclohepten-1-one (1.0 eq) in an appropriate solvent (e.g., methanol or 1,2-dichloroethane) in a round-bottom flask, add an ammonia source such as ammonium acetate or a solution of ammonia in methanol (5-10 eq).
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Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine. The equilibrium can be driven forward by the removal of water, although this is often not necessary with the subsequent reduction step.
-
Reduction: Add a selective reducing agent. Sodium cyanoborohydride (NaBH₃CN) (1.5 eq) is an excellent choice as it is stable in mildly acidic conditions and selectively reduces the imine over the ketone[5]. Alternatively, sodium triacetoxyborohydride (NaBH(OAc)₃) can be used, particularly in less polar solvents like dichloroethane[6][7].
-
Reaction Monitoring: Monitor the reaction progress until the starting ketone is consumed.
-
Workup and Purification: Quench the reaction carefully with an aqueous base (e.g., NaOH solution) to neutralize the reaction and decompose any remaining reducing agent. Extract the product into an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Causality of Experimental Choices:
-
Solvent: Methanol is chosen for its ability to dissolve both the ketone and the ammonia source, facilitating the reaction.
-
Reducing Agent: NaBH₃CN is selected for its chemoselectivity. It is less reactive than NaBH₄ and will preferentially reduce the protonated imine intermediate over the starting ketone, preventing the formation of the corresponding alcohol byproduct[5].
Visualization of Synthetic Workflow
Caption: Proposed synthesis of 2-Cyclohepten-1-amine via reductive amination.
Key Chemical Reactivity
The dual functionality of 2-Cyclohepten-1-amine dictates its reactivity:
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Nucleophilic Amine: The primary amine group is a potent nucleophile and a weak base. It will readily undergo standard amine reactions such as acylation with acid chlorides or anhydrides to form amides, alkylation with alkyl halides, and reaction with aldehydes and ketones to form imines.
-
Alkene Moiety: The double bond can participate in electrophilic addition reactions, such as hydrogenation to yield the saturated cycloheptylamine, halogenation (e.g., with Br₂), and epoxidation. The proximity of the amine group can potentially direct the stereochemical outcome of these reactions.
Applications in Research and Drug Development
Chiral amines are privileged structures in medicinal chemistry, with approximately 40-45% of small-molecule pharmaceuticals containing a chiral amine fragment[8][9]. While specific applications for 2-Cyclohepten-1-amine are not extensively documented, its structure makes it a highly valuable building block for drug discovery.
-
Chiral Scaffold and Synthon: As a chiral amine, it can be used to introduce stereocenters into target molecules, which is critical for biological activity and selectivity. It serves as a valuable starting material for the synthesis of more complex, conformationally constrained bicyclic or spirocyclic amines, which are of high interest in modern drug design[10][11][12].
-
Privileged Structural Motif: Cyclic amines are ubiquitous in natural products and pharmaceuticals, often forming the core of biologically active compounds[9][10]. The seven-membered ring offers a unique spatial arrangement of substituents compared to more common five- and six-membered rings, potentially allowing for novel interactions with biological targets.
-
Ligand for Asymmetric Catalysis: Chiral amines and their derivatives are often employed as ligands in transition-metal-catalyzed asymmetric synthesis, a powerful tool for producing enantiomerically pure compounds[8][13].
Although cycloalkyl amines have been occasionally viewed as potential structural alerts due to metabolic activation pathways, detailed analyses suggest that toxicity is rare and often mitigated by detoxification pathways[14]. The potential benefits of such scaffolds in drug design often outweigh these concerns, especially in early discovery phases.
Safety and Handling
Based on GHS classifications, 2-Cyclohepten-1-amine is a hazardous substance requiring careful handling.
Table 3: GHS Hazard Identification
| Hazard Class | GHS Code | Description |
|---|---|---|
| Flammable Liquids | H226 | Flammable liquid and vapor |
| Acute Toxicity, Oral | H302 | Harmful if swallowed |
| Skin Corrosion/Irritation | H314 | Causes severe skin burns and eye damage |
| STOT - Single Exposure | H335 | May cause respiratory irritation |
Source: PubChem[1]
Recommended Handling Protocols:
-
Engineering Controls: All manipulations should be performed in a well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a flame-retardant lab coat, and splash-proof safety goggles or a face shield[15].
-
Fire Safety: Keep away from heat, sparks, open flames, and other ignition sources. Use fire extinguishers rated for flammable liquids (e.g., CO₂, dry chemical)[16][17].
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for flammable and corrosive materials.
Conclusion
2-Cyclohepten-1-amine represents a chiral building block with considerable untapped potential. Its unique seven-membered ring structure and dual functionality make it an attractive starting point for the synthesis of novel chemical entities in drug discovery and materials science. While experimental data remains limited, its synthesis is readily achievable through established methods like reductive amination. Future research focused on the full characterization of its physical properties and exploration of its utility in asymmetric synthesis will undoubtedly unlock its full potential for scientific innovation.
References
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Cui, X., & Burgess, K. (2017). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews, 117(15), 9361–9434. Available at: [Link]
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CHEMTRON SUPPLY CORPORATION. (2015). Safety Data Sheet. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11263481, Cyclohept-2-en-1-amine. Retrieved from [Link]
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Zhang, Y., Kong, D., Wang, R., & Hou, G. (2017). Synthesis of chiral cyclic amines via Ir-catalyzed enantioselective hydrogenation of cyclic imines. Organic & Biomolecular Chemistry, 15(14), 2964–2967. Available at: [Link]
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Oishi, T., Uehara, H., & Tanaka, M. (2006). Planar Chiral Cyclic Amine and Its Derivatives: Synthesis and Stereochemical Behavior. Organic Letters, 8(4), 573–576. Available at: [Link]
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Shoji, T., & Morita, N. (2021). Synthesis of Azulene Derivatives from 2H-Cyclohepta[b]furan-2-ones as Starting Materials: Their Reactivity and Properties. Molecules, 26(19), 5981. Available at: [Link]
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Barceló-Heredia, A., et al. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews. Available at: [Link]
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Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination. Retrieved from [Link]
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Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]
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Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]
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Mol-Instincts. (2025). 2-cyclohexen-1-amine chemical properties. Retrieved from [Link]
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Shoji, T., et al. (2022). Synthesis, Reactivity, and Properties of Benz[a]azulenes via the [8 + 2] Cycloaddition of 2H-Cyclohepta[b]furan-2-ones with an Enamine. The Journal of Organic Chemistry. Available at: [Link]
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Kalgutkar, A. S., & Dalvie, D. K. (2020). Is there enough evidence to classify cycloalkyl amine substituents as structural alerts? Biochemical Pharmacology, 174, 113796. Available at: [Link]
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Düzleyen, B., Karakaya, G., & Aytemir, M. D. (2023). The Use of Click Chemistry in Drug Development Applications. Hacettepe University Journal of the Faculty of Pharmacy. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10931371, 2-Cyclohexen-1-amine. Retrieved from [Link]
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